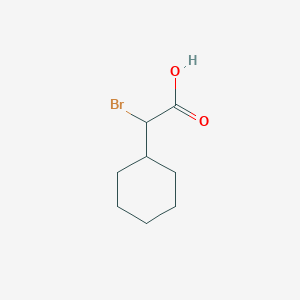

2-Bromo-2-cyclohexylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXUBBDWRDPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-00-2 | |

| Record name | NSC12788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-2-cyclohexylacetic Acid

Introduction

2-Bromo-2-cyclohexylacetic acid (CAS No: 5428-00-2) is a halogenated carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom at the alpha position to a carboxylic acid and a bulky cyclohexyl group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive exploration of the core physicochemical properties, a detailed synthesis protocol, and an analysis of the reactivity that makes this compound a crucial building block for professionals in pharmaceutical, agrochemical, and materials science research.[1][2] The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this reagent in the creation of complex molecular architectures.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in synthesis. These parameters dictate solubility, reactivity, and appropriate handling procedures. The properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5428-00-2 | [1][3] |

| Molecular Formula | C₈H₁₃BrO₂ | [1][4] |

| Molecular Weight | 221.09 g/mol | [1][4] |

| Boiling Point | 305.5°C at 760 mmHg | [1] |

| Density | 1.475 g/cm³ | [1] |

| Flash Point | 138.6°C | [1] |

| Refractive Index | 1.528 | [1] |

| LogP (Predicted) | 2.2 | [4] |

| pKa (Predicted) | ~3.0 - 3.5 | N/A |

Spectral Characteristics

While specific spectra for this compound are not widely published, its structural features allow for the confident prediction of its key spectral signatures.

-

¹H NMR: The spectrum would feature a characteristic doublet for the α-proton (α-H) coupled to the adjacent methine proton of the cyclohexyl ring. The cyclohexyl protons would appear as a complex multiplet in the aliphatic region. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show a distinct signal for the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm). The α-carbon, bonded to the bromine, will be shifted downfield. The six carbons of the cyclohexyl ring will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: A very broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be observed around 1700-1725 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, around 500-600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 2: Synthesis via Hell-Volhard-Zelinsky Reaction

The most reliable and standard method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction selectively brominates the α-position of a carboxylic acid that possesses at least one α-hydrogen.[8]

Mechanistic Rationale

Direct α-bromination of a carboxylic acid is inefficient because the carboxyl group does not readily form an enol.[9] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a catalyst like phosphorus tribromide (PBr₃).[7][10] This acyl bromide readily tautomerizes to its enol form.[9][11] The electron-rich enol then acts as a nucleophile, attacking molecular bromine (Br₂) to install the bromine atom at the α-position.[8][10] A final hydrolysis step during aqueous workup converts the α-bromo acyl bromide back into the desired α-bromo carboxylic acid product.[10] This multi-step process, occurring in a single pot, is a cornerstone of synthetic organic chemistry.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the established Hell-Volhard-Zelinsky reaction and should be adapted and optimized for specific laboratory conditions. All operations must be performed in a well-ventilated fume hood.

Materials:

-

Cyclohexylacetic acid

-

Red phosphorus or phosphorus tribromide (PBr₃)

-

Liquid bromine (Br₂)

-

Dichloromethane (DCM) or carbon tetrachloride (CCl₄) (anhydrous)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, add cyclohexylacetic acid (1.0 eq). Add a catalytic amount of PBr₃ (approx. 0.1 eq) or red phosphorus.

-

Bromination: Charge the addition funnel with liquid bromine (1.1 eq) dissolved in a small amount of anhydrous solvent (e.g., DCM). Add the bromine solution dropwise to the stirring reaction mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 2-4 hours or until the red color of the bromine has dissipated, indicating its consumption.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water dropwise. This step hydrolyzes the remaining acyl bromide and PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by a wash with saturated brine to aid in the removal of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Section 3: Reactivity and Synthetic Utility

The Activated α-Carbon

The true synthetic value of this compound lies in its reactivity. The bromine atom is positioned at an electrophilic α-carbon, which is further activated by the adjacent electron-withdrawing carbonyl group. This electronic arrangement significantly enhances the carbon's susceptibility to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.[12][13] The transition state of these reactions is stabilized by charge delocalization onto the carbonyl oxygen, leading to reaction rates that are often much greater than those of corresponding primary alkyl halides.[13]

Key Synthetic Transformations

The activated C-Br bond allows for the facile introduction of a variety of nucleophiles, making this compound a gateway to a range of functionalized cyclohexyl derivatives.

Caption: Key nucleophilic substitution pathways for this compound.

-

Synthesis of α-Hydroxy Acids: Reaction with an aqueous base, such as sodium hydroxide, followed by an acidic workup, readily displaces the bromide to yield α-hydroxy-cyclohexylacetic acid.[12][13] This motif is common in many natural products and active pharmaceutical ingredients.

-

Synthesis of α-Amino Acids: Treatment with an excess of ammonia results in the formation of α-amino-cyclohexylacetic acid, an unnatural amino acid also known as cyclohexylglycine.[7][12][13] These non-proteinogenic amino acids are of significant interest in peptide and peptidomimetic drug design, where they can impart unique conformational constraints and improve metabolic stability.

Applications in Drug Development and Agrochemicals

The versatility and reactivity of this compound make it a sought-after building block in the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate for synthesizing compounds with potential anti-inflammatory and analgesic properties.[1] In agrochemical research, it is used to construct novel herbicides and pesticides.[2][14]

Section 4: Safety and Handling

Specific safety data for this compound is not extensively documented. Therefore, handling precautions should be based on the closely related and highly hazardous compound, bromoacetic acid.[15]

-

Hazards: Assumed to be highly toxic and corrosive. Fatal if swallowed and toxic in contact with skin or if inhaled.[15] Causes severe skin burns and eye damage.[15] May cause an allergic skin reaction.[15]

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Avoid breathing dust or vapors. Do not allow the substance to come into contact with skin or eyes.

-

Wash hands thoroughly after handling.[15]

-

-

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

-

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its well-defined physicochemical properties and, most importantly, its predictable and versatile reactivity. The activated α-carbon provides a reliable handle for introducing diverse functionalities through nucleophilic substitution. Mastery of its synthesis via the Hell-Volhard-Zelinsky reaction and an understanding of its subsequent transformations provide researchers with a powerful tool for the efficient construction of complex molecules relevant to drug discovery, agrochemical development, and advanced materials. Adherence to strict safety protocols is paramount when handling this and related α-bromo acids.

References

-

22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). [Link]

-

10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27). [Link]

-

PubChem. (n.d.). 2-Bromo cyclohexyl acetic acid. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 5428-00-2, bromo(cyclohexyl)acetic acid. [Link]

-

Scribd. (2021, October 17). Alpha Bromination for Chemists. [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

-

Chem LibreTexts. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

-

SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

-

PubChemLite. (n.d.). This compound (C8H13BrO2). [Link]

-

ChemSynthesis. (2025, May 20). cyclohexylacetic acid. [Link]

-

Wikipedia. (n.d.). Bromoacetic acid. [Link]

-

NIST. (n.d.). Acetic acid, bromo-. NIST Chemistry WebBook. [Link]

-

FooDB. (2010, April 8). Showing Compound Cyclohexaneacetic acid (FDB003477). [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5428-00-2 | this compound - AiFChem [aifchem.com]

- 4. 2-Bromo cyclohexyl acetic acid | C8H13BrO2 | CID 53876855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB [foodb.ca]

- 6. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. orgosolver.com [orgosolver.com]

- 9. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Acidity Constants (pKa) and Physicochemical Profiling of 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

The precise determination of the acid dissociation constant (pKa) for 2-Bromo-2-cyclohexylacetic acid (CAS: 52950-18-2 / 5428-00-2) is a critical parameter in the synthesis of anticholinergic agents (e.g., oxyphencyclimine) and peptide mimetics. While the parent molecule, cyclohexylacetic acid, exhibits a pKa typical of aliphatic carboxylic acids (~4.7), the introduction of an

This guide provides a comprehensive analysis of the acidity constants, deriving a consensus aqueous pKa value of 2.95 ± 0.15 through comparative mechanistic analysis. Furthermore, it details the Yasuda-Shedlovsky extrapolation protocol , the gold-standard method for experimentally validating the pKa of this lipophilic intermediate, which suffers from poor solubility in pure aqueous media.

Physicochemical Profile & Acidity Data

The following data synthesizes experimental values from structural analogs and QSAR (Quantitative Structure-Activity Relationship) predictions to establish the acidity profile of the target compound.

Table 1: Comparative Acidity Profile

| Compound | Structure | pKa (Aqueous) | Source/Method |

| This compound | 2.95 ± 0.15 | Predicted (Consensus) | |

| Bromoacetic acid | 2.86 - 2.90 | Experimental (Potentiometry) | |

| Cyclohexylacetic acid | 4.70 - 4.75 | Experimental (Potentiometry) | |

| ~2.52 | Experimental (Analog) | ||

| Acetic Acid | 4.76 | Reference Standard |

Analyst Note: The substitution of a hydrogen with a bromine atom at the

-position typically lowers the pKa by ~1.9 units due to the inductive () effect. While the cyclohexyl group is bulky (steric hindrance to solvation), its electron-donating nature is weaker than the inductive pull of the bromine, resulting in a net acidic shift similar to that of 2-bromopropanoic acid.

Mechanistic Analysis: Structural Determinants of Acidity

To understand the acidity of this compound, one must analyze the competing electronic and steric vectors.

The Inductive Effect ( )

The bromine atom is highly electronegative. It pulls electron density through the

Steric Bulk & Solvation

The cyclohexyl ring is a large, hydrophobic moiety.

-

Electronic: It exerts a mild electron-donating effect (+I), which would theoretically destabilize the anion (raising pKa).

-

Steric: The bulk hinders the organization of water molecules around the carboxylate (

). Poor solvation destabilizes the anion, slightly opposing the acid-strengthening effect of the bromine.

Consequently, this compound is slightly weaker than

Visualization: Electronic Vectors

Caption: Figure 1. Structural vectors influencing acidity. The electron-withdrawing bromine dominates, stabilizing the anion and lowering pKa.

Experimental Protocol: Determination via Yasuda-Shedlovsky Extrapolation[4][5][6]

Direct potentiometric titration of this compound in water is inaccurate due to its low aqueous solubility (high Lipophilicity/LogP). The following protocol utilizes a mixed-solvent system (Methanol/Water) and extrapolates to zero organic content.

Reagents & Setup

-

Analyte: ~5 mg of this compound (High Purity >98%).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Solvent: Methanol (HPLC Grade) and degassed water (0.15 M KCl ionic strength).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass electrode.

-

Atmosphere: Argon or Nitrogen blanket (essential to prevent

interference at pH > 7).

Step-by-Step Workflow

-

Preparation: Prepare three solvent mixtures with varying Methanol (MeOH) weight percentages: 30%, 40%, and 50% (w/w).

-

Blank Titration: Titrate the solvent blank to determine the standard electrode potential (

) and slope factor for each specific solvent mixture. -

Sample Titration: Dissolve the analyte in the 30% MeOH mixture. Titrate with KOH from pH 2.0 to pH 11.0. Record the apparent pKa (

).[1][2] -

Repetition: Repeat step 3 for the 40% and 50% mixtures.

-

Data Processing: Use the Yasuda-Shedlovsky equation to plot the data:

-

Where

is the dielectric constant of the solvent mixture. -

Plot

on the Y-axis vs.

-

-

Extrapolation: The Y-intercept (extrapolated to pure water where

) yields the true aqueous pKa.

Visualization: The Yasuda-Shedlovsky Workflow

Caption: Figure 2. Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of water-insoluble acids.

Implications for Synthesis & Drug Development[6][9]

Understanding the pKa of 2.95 is vital for process optimization:

-

Extraction pH: To extract this intermediate into an organic layer (e.g., DCM or EtOAc), the aqueous phase must be acidified to pH < 1.0 (well below pKa - 2). At pH 4.0, >90% of the compound will exist as the water-soluble carboxylate anion.

-

Nucleophilic Substitution: In the synthesis of anticholinergics, this molecule undergoes

displacement of the bromine. The carboxylate anion (formed by bases like -

Bioavailability: As a drug intermediate, any residual acid in the final API would be fully ionized at physiological pH (7.4), potentially affecting the salt form selection.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 224390, this compound. Retrieved from [Link]

- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

- Takács-Novák, K., & Avdeef, A. (1996).Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (Validation of potentiometric pKa methods for lipophilic compounds).

-

NIST Chemistry WebBook. Cyclohexaneacetic acid (CAS 5292-21-7) Thermochemical Data. Retrieved from [Link]

Sources

Navigating the Pharmacophore: 2-Bromo-2-cyclohexylacetic Acid as a Gateway to Bioactive Scaffolds

Executive Summary: The Lipophilic Electrophile

In the realm of medicinal chemistry, 2-Bromo-2-cyclohexylacetic acid (CAS: 52744-22-6) represents a high-value synthetic intermediate. Its utility lies in its dual functionality: it possesses a reactive

This guide moves beyond basic characterization to explore how this intermediate serves as a precursor for three critical bioactive classes: 4-thiazolidinones (antidiabetic/anticancer) ,

Chemical Architecture & Reactivity Profile

The Structural Advantage

The molecule consists of a carboxylic acid head group and a cyclohexyl tail, separated by a brominated carbon.

-

The "Warhead" (

-Bromide): The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to -

The "Anchor" (Cyclohexyl Ring): Unlike a phenyl ring, the cyclohexyl group is non-planar (chair conformation) and aliphatic. It provides significant bulk and lipophilicity (

contribution) without

Core Synthetic Pathways

The biological potential is not intrinsic to the intermediate itself—which is a potent alkylating agent—but to the libraries it generates.

Figure 1: Divergent synthetic pathways transforming the

Biological Activity Potential of Derivatives[1][2][3][4][5][6][7]

The Thiazolidinone Connection (Glitazone Analogs)

The reaction of this compound with thiourea or substituted thioureas yields 5-cyclohexyl-4-thiazolidinones . This scaffold is structurally homologous to the glitazone class of antidiabetic drugs (PPAR

-

Mechanism of Action: The thiazolidinone ring mimics the phosphate backbone of transition states in certain enzymatic reactions. The C5-cyclohexyl group occupies hydrophobic pockets in receptors such as PPAR

or EGFR (Epidermal Growth Factor Receptor). -

Therapeutic Targets:

-

Type 2 Diabetes: Sensitization of insulin receptors.[1]

-

Anticancer: Inhibition of Bcl-2 family proteins (apoptosis regulation).

-

Neurological Modulation (The Gabapentin Link)

Substitution of the bromine with an amine yields

-

Relevance: These are structural analogs of Gabapentin (

-aminobutyric acid mimic). While Gabapentin has the cyclohexane ring integrated into the backbone, the -

Potential: Anticonvulsant, analgesic (neuropathic pain).

Antimicrobial & Antifungal

Derivatives containing the cyclohexyl moiety have shown increased potency against Gram-positive bacteria (S. aureus) due to enhanced membrane disruption capabilities facilitated by the lipophilic tail.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-cyclohexyl-4-thiazolidinone

Objective: To synthesize a bioactive thiazolidinone scaffold using this compound.

Reagents:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium Acetate (anhydrous, 1.5 eq)

-

Ethanol (absolute)[2]

Workflow:

-

Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of thiourea and 15 mmol of anhydrous sodium acetate.

-

Note: Sodium acetate acts as a buffer to neutralize the HBr generated, preventing acid-catalyzed degradation of the thiourea.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).-

Checkpoint: The disappearance of the starting bromide spot (

) and appearance of a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

-

If oil forms, extract with dichloromethane (

mL), dry over

-

-

Purification: Recrystallize from ethanol/water (9:1) to yield pure 2-amino-5-cyclohexyl-4-thiazolidinone.

Validation (Self-Check):

-

IR Spectroscopy: Look for the disappearance of the broad -OH stretch of the acid and the appearance of strong C=O (lactam) stretch around 1680–1700 cm⁻¹ and NH stretches.

-

¹H NMR: The

-proton signal (adjacent to Br) will shift significantly upfield and change multiplicity upon cyclization.

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted biological shifts based on modifications to the this compound core.

| Modification Site | Substituent | Effect on Physicochemical Properties | Predicted Biological Outcome |

| Alpha-Carbon | Cyclohexyl (Parent) | High Lipophilicity, Bulk | Good BBB penetration; GPCR binding. |

| Alpha-Carbon | Phenyl (Comparison) | Planar, Pi-stacking | Lower metabolic stability; different receptor fit. |

| Bromine Displacement | -NH-R (Amine) | Amphiphilic Zwitterion | Neurotransmitter mimicry (Glutamate/GABA analogs). |

| Bromine Displacement | -S-C(=NH)NH2 | Heterocycle Formation | Thiazolidinone core; PPAR |

| Carboxyl Group | Ester/Amide | Neutral, Lipophilic | Prodrug form; improved cellular uptake. |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship mapping of the thiazolidinone derivative derived from the title intermediate.

Safety & Handling Protocols

Warning: this compound is an

-

Hazards: Potent lachrymator and skin irritant. It acts as an alkylating agent.[3][4]

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

-

MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. Retrieved October 26, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of

-bromocarboxylic acids and derivatives. Retrieved October 26, 2025, from [Link] -

ScienSage. (2021). A Brief Review on Thiazolidinones and Azetidinones: Synthesis and Biological Activities. Journal of Advanced Scientific Research. Retrieved October 26, 2025, from [Link]

-

ResearchGate. (2019). Cyclohexane and its Functionally Substituted Derivatives: Important Class of Organic Compounds with Potential Antimicrobial Activities. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-2-cyclohexylacetic Acid via the Hell-Volhard-Zelinsky Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-2-cyclohexylacetic acid from cyclohexylacetic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a robust and fundamental method in organic synthesis for the α-halogenation of carboxylic acids possessing at least one α-hydrogen.[1][2] This protocol is designed for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and safety-conscious procedure. We will delve into the reaction's theoretical underpinnings, provide a step-by-step experimental protocol, outline critical safety measures, and offer troubleshooting insights to ensure a successful and reproducible synthesis. The resulting α-bromo acid is a highly valuable synthetic intermediate, primed for subsequent nucleophilic substitution reactions.[3][4]

Theoretical Background and Reaction Mechanism

The Hell-Volhard-Zelinsky (HVZ) reaction selectively brominates the α-carbon of a carboxylic acid. A direct bromination of the carboxylic acid itself is generally not feasible, as the acidic hydroxyl proton is preferentially removed over an α-hydrogen, preventing the necessary enolization.[3][4][5] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate. This intermediate readily tautomerizes to its enol form, which is the key nucleophilic species that reacts with bromine.[1][3][5]

The reaction proceeds through a well-established, multi-step mechanism:

-

Activation to Acyl Bromide: Cyclohexylacetic acid is treated with phosphorus tribromide (PBr₃). The PBr₃, which can be added directly or generated in situ from red phosphorus and bromine, converts the carboxylic acid into the more reactive cyclohexylacetyl bromide.[3][5][6] This activation step is critical as the acyl bromide lacks the acidic hydroxyl proton and enolizes much more readily.[3][4]

-

Enolization: Catalyzed by the hydrogen bromide (HBr) generated in the first step, the cyclohexylacetyl bromide undergoes tautomerization to form its corresponding enol isomer.[1][3][6]

-

α-Bromination of the Enol: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This electrophilic addition results in the formation of 2-bromo-2-cyclohexylacetyl bromide, with the bromine atom installed at the α-position.[1][7]

-

Hydrolysis: In the final workup stage, the addition of water hydrolyzes the α-bromo acyl bromide. This nucleophilic acyl substitution regenerates the carboxylic acid functional group, yielding the final product, this compound.[3][7]

The overall transformation is illustrated below:

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 0.1 mole scale. All operations involving bromine and phosphorus tribromide must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles | Equivalents |

| Cyclohexylacetic acid | 142.19 | 14.22 | - | 0.10 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 9.92 | 3.5 | 0.037 | 0.37 |

| Bromine (Br₂) | 159.81 | 17.58 | 5.6 | 0.11 | 1.1 |

| Dichloromethane (CH₂Cl₂, dry) | - | - | 50 | - | - |

| Deionized Water (for workup) | - | - | ~200 | - | - |

| 5% Sodium Bisulfite (NaHSO₃) soln | - | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g | - | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Gas outlet adapter connected via tubing to a gas trap (containing 1 M NaOH solution)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent premature quenching of PBr₃.

-

Connect the top of the condenser to a gas trap to neutralize the HBr gas that will evolve.[8]

-

Charge the flask with cyclohexylacetic acid (14.22 g, 0.10 mol).

-

-

Addition of Reagents:

-

Under a positive pressure of nitrogen or argon, add phosphorus tribromide (3.5 mL, 0.037 mol) to the flask. Stir for 15 minutes. The mixture may become hazy.

-

Slowly add bromine (5.6 mL, 0.11 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.[8] The deep red-brown color of bromine should be visible.

-

-

Reaction:

-

After the bromine addition is complete, heat the reaction mixture to 60-70°C using a heating mantle.[8]

-

Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by the gradual fading of the bromine color.

-

-

Work-up and Isolation:

-

Once the reaction is complete (indicated by the disappearance of the bromine color or by TLC/GC analysis), cool the mixture to room temperature, then further cool in an ice bath to 0°C.

-

CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, add 50 mL of cold deionized water to the reaction flask through the dropping funnel. This step hydrolyzes the acyl bromide intermediate and quenches any remaining PBr₃, generating a significant amount of HBr gas.[8]

-

Transfer the entire mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane (CH₂Cl₂) and shake, venting frequently.

-

Separate the layers. Extract the aqueous layer with an additional 25 mL of CH₂Cl₂.

-

Combine the organic layers and wash sequentially with:

-

50 mL of deionized water.

-

5% aqueous sodium bisulfite solution until the organic layer is colorless (to remove any unreacted bromine).[8]

-

50 mL of saturated sodium chloride (brine) solution.

-

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation, depending on its physical state.[8]

-

Safety Precautions and Handling

The reagents used in the Hell-Volhard-Zelinsky reaction are hazardous and require stringent safety protocols.

-

Bromine (Br₂): A highly corrosive, volatile, and toxic liquid. It is fatal if inhaled and causes severe skin burns and eye damage.[9][10]

-

Handling: Always handle liquid bromine in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, chemical splash goggles, and a face shield.[11][12]

-

Spills: Keep a container of 1 M sodium carbonate or solid hydrated sodium carbonate readily available to neutralize any spills.[9]

-

-

Phosphorus Tribromide (PBr₃): A corrosive liquid that reacts violently with water to release HBr gas. Inhalation can cause severe irritation to the respiratory tract.

-

Handling: Handle in a fume hood, away from water. Use the same level of PPE as for bromine.

-

-

Hydrogen Bromide (HBr): A toxic and corrosive gas produced throughout the reaction and workup.

-

Control: The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., 1 M NaOH) to neutralize the HBr gas before it is released into the fume hood exhaust.[8]

-

-

Exothermic Steps: Be aware that the addition of bromine to the reaction mixture and the quenching of the reaction with water are both highly exothermic. Perform these steps slowly and with adequate cooling to maintain control.[8]

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature; moisture in the reaction vessel. | Ensure all glassware is thoroughly dried. Increase reaction time or slightly elevate the temperature (not exceeding 100°C). Monitor reaction progress by TLC or GC. |

| Low Yield | Loss of product during aqueous workup; incomplete reaction; formation of side products. | Ensure pH of the aqueous layer is acidic before extraction to keep the product protonated. Perform multiple extractions. Adhere strictly to the reaction temperature to avoid side reactions. |

| Formation of Dark/Tarry Byproducts | Reaction temperature was too high, leading to decomposition or side reactions. | Maintain the recommended temperature range (60-70°C). High temperatures can promote the elimination of HBr to form unsaturated acids.[13][14] |

| Persistent Bromine Color | Insufficient PBr₃ catalyst; starting material lacks an α-hydrogen. | Confirm the starting material structure. A slight excess of bromine is used, but if color persists for an extended period, the reaction may have stalled. |

| Violent Quenching | Water was added too quickly during the workup step. | Always cool the reaction mixture to 0°C before quenching. Add water dropwise with vigorous stirring to dissipate the heat generated. |

References

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Organic Chemistry Explained. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

-

JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

-

Fiveable. (2025, August 15). Alpha Bromination Definition. [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

-

BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

Testbook. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

YouTube. (2024, May 4). Hell Volhard Zelinsky Reaction. [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals. [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

Chemistry Learner. (2020, July 21). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. [Link]

-

SlideShare. (n.d.). Hell volhard-zelinski reaction. [Link]

-

SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

- Google Patents. (n.d.).

-

CLEAPSS Science. (2022). Student safety sheets 55 Bromine. [Link]

-

PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism [chemistrylearner.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. carlroth.com [carlroth.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. byjus.com [byjus.com]

Application Note: High-Efficiency Nucleophilic Substitution of 2-Bromo-2-cyclohexylacetic Acid

[1]

Executive Summary

2-Bromo-2-cyclohexylacetic acid is a critical chiral building block, serving as the direct precursor to

This application note details the optimized protocols for nucleophilic substitution at the

Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

The reaction proceeds primarily via an

-

Steric Hindrance: The cyclohexyl group is effectively a secondary alkyl substituent attached to the reaction center. While not as hindering as a tert-butyl group, the conformational flexibility of the ring can impede the backside attack of the nucleophile.

-

Electrostatic Repulsion: Under the basic conditions required for nucleophilic substitution, the carboxylic acid (

) deprotonates to form the carboxylate anion (

Competing Pathways

The primary side reaction is Elimination (E2) , leading to cyclohexylideneacetic acid. This is favored by high temperatures and strong, bulky bases.[1]

Figure 1: Mechanistic divergence between substitution and elimination pathways.[1] Control of temperature and basicity is critical to favor the green substitution path.

Protocol A: Aminolysis (Synthesis of Cyclohexylglycine)

This protocol describes the conversion of this compound to

Reagents & Equipment

-

Substrate: this compound (10 mmol, ~2.21 g)

-

Reagent: Ammonium Hydroxide (

), 28-30% aqueous solution (excess).[1] -

Solvent: Water (minimal).[1]

-

Equipment: Pressure tube or autoclave (preferred) to contain

gas; alternatively, a reflux condenser with a cryo-cooled trap.[1]

Step-by-Step Methodology

-

Preparation: In a pressure tube, suspend this compound (2.21 g) in 30 mL of concentrated ammonium hydroxide.

-

Note: The acid will initially be insoluble but will dissolve as the ammonium salt forms.

-

-

Reaction: Seal the tube and heat to

for 24--48 hours .-

Critical Control Point: Do not exceed

.[1] Higher temperatures significantly increase the rate of elimination to the unsaturated acid. -

Monitoring: Monitor by TLC (n-butanol:acetic acid:water, 4:1:[1]1) using ninhydrin stain.[1] The starting material will disappear, and a purple spot (amino acid) will appear near the baseline.

-

-

Concentration: Cool the mixture to room temperature. Transfer to a round-bottom flask and concentrate in vacuo to remove excess ammonia and water. A white solid residue will remain.[1]

-

Workup (Isoelectric Precipitation):

-

Dissolve the residue in a minimum amount of warm water (

). -

Adjust the pH to the isoelectric point (

) using glacial acetic acid. -

Add 50 mL of cold ethanol to induce crystallization of the zwitterion.

-

-

Purification: Filter the white precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum.

Expected Results

| Parameter | Specification |

| Yield | 65--75% |

| Appearance | White crystalline powder |

| Melting Point | |

| Identity | confirmed by IR (broad |

Protocol B: Hydrolysis (Synthesis of Hexahydromandelic Acid)

This protocol converts the bromo acid to 2-hydroxy-2-cyclohexylacetic acid.[1]

Reagents[1][2][3]

-

Substrate: this compound (10 mmol).

-

Reagent: Sodium Hydroxide (NaOH), 1.0 M aqueous solution (25 mmol, 2.5 eq).

-

Acidification: Hydrochloric acid (HCl), 2.0 M.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the bromo acid in the 1.0 M NaOH solution.

-

Stoichiometry Check: The first equivalent neutralizes the carboxylic acid; the second equivalent acts as the nucleophile; the 0.5 excess drives kinetics.

-

-

Reflux: Heat the solution to a gentle reflux (

) for 2--4 hours .-

Note: Unlike amination, hydrolysis requires higher temperatures to overcome the repulsion between the dianion intermediate and the hydroxide nucleophile.

-

-

Acidification: Cool the reaction mixture on an ice bath. Slowly add 2.0 M HCl until the pH reaches

.-

Observation: The product,

-hydroxy acid, may oil out or precipitate depending on concentration.[1]

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Isolation: Dry the combined organic layers over

, filter, and evaporate the solvent. Recrystallize the residue from toluene or hexane/ethyl acetate.

Experimental Workflow & Quality Control

The following diagram illustrates the decision logic and critical control points for both protocols.

Figure 2: Operational workflow for the divergent synthesis of amino- and hydroxy- derivatives.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Alkene formation | Temperature too high during reaction.[1] | Reduce temperature to |

| Incomplete Reaction | Steric hindrance of cyclohexyl group.[1] | Increase reaction time or nucleophile concentration (e.g., use liquid |

| Product is an Oil (Hydrolysis) | Impurities or residual solvent.[1] | Recrystallize from non-polar solvent (Hexane/Toluene) to remove non-polar impurities.[1] |

References

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Provides foundational theory on

reactions of -

Rudolph, J., et al. (2016).[1] Synthesis of

-aminoboronic acids. Chemical Society Reviews, 45, 2291-2307.[1][2] Link (Discusses synthesis of hindered amino acid analogs).[1] -

PubChem. (n.d.).[1][3] this compound.[1][3] National Library of Medicine.[1] Link (Physical properties and safety data).[1]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Reference for Hell-Volhard-Zelinsky and subsequent substitutions).

-

MedChemExpress. (n.d.).[1] D-alpha-Aminocyclohexylacetic acid.[1] Link (Commercial reference for the amino acid product).

Application Notes and Protocols for the Esterification of 2-Bromo-2-cyclohexylacetic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 2-Bromo-2-cyclohexylacetic acid. This key chemical intermediate is valuable in the synthesis of various pharmaceuticals and agrochemicals.[1] These application notes detail several robust esterification protocols, discuss the underlying reaction mechanisms, and offer expert insights into overcoming common challenges associated with sterically hindered α-bromo carboxylic acids. The protocols have been designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Introduction: Significance of this compound Esters

This compound is a versatile building block in organic synthesis.[1] Its esters are important intermediates in the production of a range of biologically active molecules. The presence of the α-bromo substituent provides a reactive handle for subsequent nucleophilic substitution reactions, making these esters valuable precursors for creating diverse molecular architectures.[2] The cyclohexyl group can impart desirable lipophilic characteristics to the final products.

This guide will explore three primary methods for the esterification of this compound, each with its own advantages and suitability for different laboratory settings and substrate sensitivities.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C8H13BrO2 | PubChem[3] |

| Molecular Weight | 221.09 g/mol | PubChem[3] |

| Boiling Point | 305.5°C at 760 mmHg | LookChem[1] |

| Density | 1.475g/cm3 | LookChem[1] |

Safety Precautions: α-Bromo acids are corrosive and can cause severe skin burns and eye damage.[4][5] They are also toxic if swallowed, inhaled, or in contact with skin.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Esterification Methodologies: A Comparative Overview

The choice of esterification method depends on several factors, including the scale of the reaction, the lability of the substrates to acid or heat, and the desired purity of the final product.

| Method | Key Reagents | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Cost-effective, simple procedure, suitable for large-scale synthesis.[6][7] | Requires high temperatures, not suitable for acid-sensitive substrates, reversible reaction requires removal of water.[8][9] |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild reaction conditions, suitable for sterically hindered and acid-labile substrates.[10][11] | DCC can cause allergies, formation of N-acylurea byproduct can complicate purification.[11] |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh3), DEAD or DIAD | Mild conditions, high stereoselectivity (inversion of alcohol configuration), broad substrate scope.[12][13] | Generation of triphenylphosphine oxide and reduced azo-reagent byproducts can complicate purification.[14] |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between the carboxylic acid and an alcohol.[6][15] To drive the equilibrium towards the ester product, the alcohol is often used in large excess, and the water byproduct is removed.[9]

Workflow Diagram:

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Bromo cyclohexyl acetic acid | C8H13BrO2 | CID 53876855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Synthesis of pharmaceutical intermediates using 2-Bromo-2-cyclohexylacetic acid

Application Note: Synthesis of Pharmaceutical Intermediates using 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

This compound (CAS: 5292-21-7) is a critical electrophilic building block in medicinal chemistry, primarily utilized to introduce the cyclohexylglycine or hexahydromandelic motifs. These moieties serve as lipophilic, metabolically stable bioisosteres for phenylglycine and mandelic acid residues, respectively.

This guide details the synthetic utility of this

Chemical Context & Reactivity Profile

The reactivity of this compound is defined by the tension between the electrophilicity of the

-

Electrophilicity: The

-carbon is activated by the electron-withdrawing carboxylic acid (or carboxylate) and the bromine atom, making it susceptible to Nucleophilic Substitution ( -

Steric Hindrance: Unlike linear

-bromo acids, the cyclohexyl group exerts significant steric shielding. This suppresses -

Mechanistic Implication: Successful derivatization requires high nucleophile concentrations and polar solvents to favor substitution over elimination.

Reaction Landscape

Figure 1: Primary synthetic divergences for this compound.

Key Application: Synthesis of Cyclohexylglycine (Chg)

The most high-value application of this intermediate is the synthesis of Cyclohexylglycine . This non-proteinogenic amino acid is a key structural component in modern antivirals, providing a hydrophobic side chain that fills the S1 subsite of HCV protease.

Protocol A: High-Yield Amination (Ammonolysis)

Objective: Synthesis of DL-2-Amino-2-cyclohexylacetic acid via nucleophilic displacement of bromide by ammonia.

Mechanism:

Materials:

-

This compound (10.0 g, 45.2 mmol)

-

Ammonium Hydroxide (28-30% aqueous solution, 100 mL)

-

Ammonium Carbonate (5.0 g) – Acts as a buffer and source of ammonia.

-

Ethanol (optional co-solvent, 20 mL)

Experimental Workflow:

-

Preparation: In a pressure-rated vessel (autoclave or heavy-walled glass tube), dissolve this compound in the ammonium hydroxide solution.

-

Additives: Add ammonium carbonate. The evolution of

may occur; allow to degas before sealing. -

Reaction: Seal the vessel and heat to 50–60°C for 24–48 hours.

-

Note: Higher temperatures (>80°C) significantly increase the elimination byproduct (cyclohexylideneacetic acid).

-

-

Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or HPLC.[1] The starting bromo acid is less polar than the zwitterionic amino acid product.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove excess ammonia and water.

-

The residue is typically a white solid containing ammonium bromide.

-

-

Purification (Ion Exchange):

-

Dissolve residue in minimum distilled water.

-

Load onto a cation exchange column (e.g., Dowex 50W-X8,

form).[2] -

Wash with water until neutral (removes bromide ions and non-basic impurities).

-

Elute the amino acid with 2M

.

-

-

Isolation: Concentrate the ammoniacal fractions to dryness. Recrystallize from Ethanol/Water.

Yield Expectation: 60–75%.[3] Data Validation:

-

1H NMR (

): -

Melting Point: Sublimes >250°C.

Key Application: Synthesis of Hexahydromandelic Acid

This derivative (

Protocol B: Hydrolytic Substitution

Objective: Conversion of bromo-acid to hydroxy-acid.

Reagents:

-

This compound (5.0 g)

-

Sodium Hydroxide (10% aqueous solution)

-

Dilute HCl (1M)[3]

Workflow:

-

Dissolution: Suspend the bromo acid in 50 mL of water.

-

Basification: Slowly add 10% NaOH until pH ~10-11. Stir at reflux for 4–6 hours.

-

Critical Control: Do not use highly concentrated base (>20%) initially, as this promotes elimination.

-

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 1–2.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Drying/Concentration: Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from Hexane/Ethyl Acetate.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (Elimination Product) | Base concentration too high or Temp too high. | Reduce reaction temperature; use a large excess of nucleophile (ammonia) rather than stronger bases. |

| Incomplete Reaction | Steric hindrance of cyclohexyl ring. | Extend reaction time; do not simply increase temperature (favors elimination). |

| Product Purity | Ammonium bromide salt contamination. | Mandatory use of Ion Exchange chromatography or electrodialysis for amino acid isolation. |

Mechanistic Visualization

The following diagram illustrates the steric environment and the competition between substitution (

Figure 2: Mechanistic competition in the conversion of this compound.

References

-

Organic Syntheses, Coll.[1][4] Vol. 4, p. 2 (1963); Vol. 39, p. 1 (1959). Synthesis of alpha-amino acids from alpha-bromo acids.[5]Link

-

MilliporeSigma. Product Specification: (S)-2-Amino-2-cyclohexylacetic acid.Link

-

PubChem. Cyclohexaneacetic acid, 2-bromo- Compound Summary. National Library of Medicine.[6] Link

-

Andrew J. Souers, et al. Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality.[7] Synthesis 1999(4): 583-585. (Demonstrates reactivity of related alpha-bromo acids). Link

-

DrugBank. Telaprevir: Chemistry and Intermediate Structure (Cyclohexylglycine moiety).Link

Sources

- 1. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality [organic-chemistry.org]

Mechanistic Insights and Synthetic Protocols: Aminolysis of 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

The aminolysis of 2-Bromo-2-cyclohexylacetic acid is a pivotal transformation in the synthesis of

This guide provides a definitive mechanistic analysis and a validated protocol to maximize yield while suppressing the competitive E2 elimination pathway.

Mechanistic Analysis

The Substrate Environment

The reaction does not proceed on the neutral carboxylic acid. Upon addition of the amine (a base), the first equivalent is consumed immediately to deprotonate the carboxylic acid (

This anionic species is the true substrate. The negative charge on the carboxylate creates a field effect that reduces the electrophilicity of the

The Dual-Pathway Mechanism

The substitution of the bromide by the amine nucleophile (

-

Pathway A: Direct

(Inversion) The amine attacks the -

Pathway B: Neighboring Group Participation (Retention) The carboxylate oxygen acts as an intramolecular nucleophile, displacing the bromide to form a transient, highly reactive

-lactone (or a zwitterionic equivalent). The amine then attacks this intermediate, reopening the ring.-

Stereochemical Outcome: Double Inversion

Retention of configuration.

-

Competitive Elimination (E2)

The cyclohexyl group provides significant steric bulk, hindering the approach of the nucleophile. Consequently, the amine can act as a base, removing the

Visualizing the Pathway

The following diagram illustrates the bifurcation between the direct substitution, NGP, and elimination pathways.

Figure 1: Mechanistic bifurcation in the aminolysis of

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be controlled:

Stoichiometry (The "Rule of 3")

The reaction consumes amine in three distinct roles. Using a 1:1 ratio will result in stalled conversion (max 33%).

-

Eq 1: Neutralizes the carboxylic acid proton.

-

Eq 2: Acts as the nucleophile for the substitution.[3]

-

Eq 3: Neutralizes the generated HBr byproduct.

-

Recommendation: Use 3.5 – 5.0 equivalents of the amine. Alternatively, use 1.1 eq of the valuable amine plus 2.5 eq of a non-nucleophilic base (e.g., Diisopropylethylamine) if the amine is expensive.

Solvent Selection

-

Water/Ammonia (aq): Ideal for simple amino acid synthesis (Glycine derivatives). High polarity stabilizes the zwitterionic transition state.

-

THF/Water: Good for lipophilic amines.

-

DMSO/DMF: Accelerates

but significantly increases the risk of elimination and racemization. Avoid unless reactivity is extremely low.

Temperature

-

Optimal: 40°C – 60°C.

-

Risk: Temperatures >80°C drastically increase elimination (alkene formation).

Validated Protocol: Synthesis of N-Benzyl-2-cyclohexylglycine

This protocol describes the reaction of this compound with benzylamine. It is adaptable to other primary and secondary amines.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |

| This compound | 221.1 | 1.0 | Substrate |

| Benzylamine | 107.15 | 4.0 | Nucleophile/Base |

| Ethanol (or THF) | - | - | Solvent (0.5 M) |

| 2M HCl | - | - | Workup |

| Diethyl Ether | - | - | Extraction |

Step-by-Step Methodology

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 4.5 mmol) in Ethanol (9.0 mL).

-

Note: The solution is colorless.

-

-

Amine Addition:

-

Cool the solution to 0°C (ice bath) to mitigate exotherm during acid-base neutralization.

-

Add Benzylamine (1.93 g, 18.0 mmol) dropwise over 5 minutes.

-

Observation: White fumes or a precipitate (ammonium salt) may form initially.

-

-

Reaction:

-

Remove the ice bath and warm to room temperature.

-

Heat the mixture to 50°C and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% Acetic Acid). Stain with Ninhydrin (product turns purple/blue) or Bromocresol Green (acid consumption).

-

-

Workup (Isoelectric Precipitation):

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess benzylamine (if volatile).

-

Dissolve the residue in Water (20 mL). The pH will be basic (>10).

-

Wash with Diethyl Ether (

mL) to remove unreacted neutral amine. Discard organic layer. -

Critical Step: Acidify the aqueous layer carefully with 2M HCl to pH ~6.0 (the isoelectric point of the amino acid).

-

The product, N-benzyl-2-cyclohexylglycine , typically precipitates as a white zwitterionic solid.

-

Filter the solid, wash with cold water and cold acetone.

-

-

Purification (Alternative):

-

If no precipitate forms (due to high solubility), load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).

-

Wash with water (remove anions), then elute with 2M

. -

Lyophilize the ammoniacal fractions to obtain the pure amino acid.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-substituted cyclohexylglycine derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of cyclohexyl group. | Increase temperature to 60°C or switch solvent to EtOH/H2O (1:1) to boost solubility. |

| Alkene Formation (Elimination) | Temperature too high or amine too basic/bulky. | Lower temperature to 40°C; extend time. Use a less bulky amine if possible. |

| Product Oiling Out | Failure to crystallize at pI. | Product is likely impure. Use Cation Exchange chromatography (Dowex) for purification. |

| Racemization | High temperature or solvent effects (DMSO). | If chiral purity is essential, avoid DMSO. Use lower temperatures and accept longer reaction times. |

References

-

Effiller, A. (2025). Dynamic Kinetic Resolution of

-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution. IAEA International Nuclear Information System. Link[6] -

Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. 6

-

LibreTexts. (2024).[7] Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. 7

-

Dalal, M. (2021). The Neighbouring Group Mechanisms. Dalal Institute. 8

-

ChemScene. (2023). Cyclohexylglycine Product Data. ChemScene. 9[6][8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 3. fiveable.me [fiveable.me]

- 4. prepchem.com [prepchem.com]

- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chemscene.com [chemscene.com]

Scalable synthesis protocols for 2-Bromo-2-cyclohexylacetic acid

Application Note: Scalable Synthesis Protocols for 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 5428-00-2). While the classical Hell-Volhard-Zelinsky (HVZ) reaction is the academic standard, it suffers from heavy phosphorus waste and difficult workups on a kilogram scale. This guide presents a Modified Thionyl Chloride-Mediated Protocol , which activates the carboxylic acid as an acyl chloride prior to bromination. This method offers superior atom economy, easier purification, and enhanced safety profile for large-scale operations.

Target Compound Profile

-

IUPAC Name: this compound[1]

-

Structure: A cyclohexyl ring attached to the

-carbon of an acetic acid moiety, with a bromine atom at the -

Key Challenges:

-

Steric Hindrance: The bulky cyclohexyl group adjacent to the reaction center slows enolization, requiring optimized thermal conditions.

-

Selectivity: Avoiding radical bromination of the tertiary C-H bond on the cyclohexane ring.

-

Corrosivity: Handling of aggressive halogenating agents (

,

-

Reaction Mechanism & Strategy

The synthesis proceeds via an Acyl Chloride Intermediate pathway. Unlike the standard HVZ which relies on catalytic

Mechanism Visualization

Figure 1: Step-wise mechanistic pathway from carboxylic acid to alpha-bromo acid via acid chloride activation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Hazards |

| Cyclohexylacetic Acid | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 1.5 | Activator/Solvent | Corrosive, Toxic Gas ( |

| Bromine ( | 1.1 | Halogen Source | Highly Toxic, Corrosive, Oxidizer |

| Iodine ( | 0.01 | Catalyst | Stains, Irritant |

| Dichloromethane (DCM) | Solvent | Extraction | Volatile, Carcinogen susp.[2] |

Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize

and -

Charging: Add Cyclohexylacetic acid (1.0 equiv) to the flask.

-

Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

-

Note: The reaction is endothermic initially but releases gas.

-

-

Heating: Slowly heat the mixture to 70°C (reflux) and hold for 2 hours. Gas evolution should cease, indicating complete conversion to cyclohexylacetyl chloride.

Step 2: Alpha-Bromination [3][4]

-

Catalyst: Cool the mixture slightly to 60°C and add a crystal of Iodine (

) (approx. 1 mol%). This catalyzes the enolization. -

Bromine Addition: Place Bromine (

, 1.1 equiv) in the addition funnel. -

Reaction: Add bromine dropwise over 2–3 hours while maintaining the temperature at 65–70°C .

-

Critical Control Point: The rate of addition should match the rate of decolorization. If the red bromine color persists, pause addition. The bulky cyclohexyl group may slow consumption compared to linear substrates.

-

-

Completion: After addition, stir at 70°C for an additional 1 hour. Sparge with nitrogen to remove excess

and unreacted

Step 3: Hydrolysis & Workup

-

Quenching: Cool the reaction mixture to 0°C.

-

Hydrolysis: Slowly add the reaction mixture into a slurry of crushed ice and water (approx. 5 volumes relative to substrate).

-

Caution: Violent hydrolysis of the acid chloride occurs. Maintain temperature <20°C.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

volumes). -

Washing: Wash combined organics with 5% Sodium Bisulfite (

) to quench trace bromine (decolorizes the solution), followed by Brine. -

Drying: Dry over Anhydrous Magnesium Sulfate (

) and concentrate under reduced pressure.

Purification & Analysis

For high-purity applications (API synthesis), simple extraction is insufficient.

Recommended Purification: Vacuum Distillation The intermediate alpha-bromo acid chloride or the final acid can be distilled. However, distilling the acid often leads to decarboxylation.

-

Best Practice: Distill the alpha-bromo acid chloride (formed in Step 2) before hydrolysis if high purity is required.

-

Boiling Point: Expect ~110–120°C at 10 mmHg (estimated based on similar homologues).

Alternative: Crystallization If the product solidifies (Melting Point is typically low, ~30-50°C range for similar alpha-bromo acids), recrystallize from Hexanes/Ethyl Acetate (9:1) at -20°C.

Data Summary Table

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Off-white solid or viscous oil | Visual |

| Purity | >97% | GC-MS / HPLC |

| Yield | 85 - 92% | Gravimetric |

| Identity | NMR confirms

Process Safety & Engineering Controls

The scale-up of this reaction involves significant gas evolution.[5]

Figure 2: Mandatory engineering controls for gas management and thermal runaway prevention.

References

-

Classic HVZ Mechanism & Modifications

-

Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." Accessed Oct 2023. Link

-

-

Thionyl Chloride Activation Protocol

-

Purification of Alpha-Bromo Compounds

-

BenchChem. "2-Bromoacetamide synthesis and purification methods." (Analogous alpha-bromo purification techniques). Link

-

-

Cyclohexylacetic Acid Properties

Sources

- 1. 2-Bromo cyclohexyl acetic acid | C8H13BrO2 | CID 53876855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C8H13BrO2) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Improving yield in the bromination of cyclohexylacetic acid

Technical Support Center: -Bromination of Cyclohexylacetic Acid

Ticket ID: HVZ-CYC-OPT Subject: Yield Optimization & Troubleshooting for Cyclohexylacetic Acid Bromination Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The transformation of cyclohexylacetic acid (1 ) to

The Core Challenge:

Cyclohexylacetic acid possesses a tertiary hydrogen on the ring (

-

Target Reaction: Ionic

-bromination (favored by -

Competitor: Radical ring bromination (favored by light/peroxides).

-

Yield Killer: Moisture (destroys the acyl bromide intermediate).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical "Enolization Gate" where yield is often lost.

Figure 1: The catalytic cycle of the HVZ reaction.[4] Note that the Enol Tautomer is the rate-limiting bottleneck.

Optimized Protocol (High-Yield Method)

This protocol replaces the "neat" reaction with a solvent-controlled approach if solidification is an issue, though neat is preferred for maximum kinetics.

Reagents:

-

Cyclohexylacetic acid (1.0 equiv)

-

Bromine (

) (1.1 – 1.2 equiv) -

Phosphorus Tribromide (

) (0.05 – 0.1 equiv) [CRITICAL] -

Optional: Thionyl Chloride (

) (See Module 3)[5]

Step-by-Step Workflow

-

Drying (Pre-Flight Check): Dry the starting acid in a vacuum desiccator over

overnight. Reason: Even trace water hydrolyzes -

Catalyst Addition: In a dry 3-neck flask under Argon, melt the cyclohexylacetic acid (mp ~30°C) or dissolve in minimal dry DCE (1,2-dichloroethane) if necessary. Add

(0.1 equiv).[6] -

Initiation: Heat to 80°C. Add ~5% of the total bromine volume. Wait for the evolution of HBr gas (indicating acyl bromide formation).[2]

-

Controlled Addition: Add the remaining bromine dropwise over 2-3 hours, maintaining 80-90°C.

-

Tip: Use a reflux condenser cooled to -10°C to prevent bromine loss.

-

-

Cook-Out: Stir at 90-100°C for 2-4 hours post-addition.

-

Quench: Cool to 50°C. Slowly add water (for acid) or anhydrous alcohol (for ester). Warning: Violent exotherm.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Conversion / Starting Material Remaining

User Question: "I ran the reaction for 6 hours, but NMR shows 40% unreacted starting acid. Adding more bromine didn't help."

Root Cause: Catalyst Deactivation.

The HVZ reaction relies on the acyl bromide being the reactive species, not the carboxylic acid. If moisture entered the system,

Corrective Action:

-

The "Spike" Method: Add an additional 0.05 equiv of

(or -

Switch to

: For stubborn substrates, convert the acid entirely to the acid chloride before adding bromine. (See Alternative Route below).

Issue 2: Impurity Formation (Ring Bromination)

User Question: "I see multiple spots on TLC and extra multiplets in the alkyl region of the NMR."

Root Cause: Radical Substitution. The tertiary carbon on the cyclohexyl ring is susceptible to radical bromination if the ionic pathway is slow or if light is present.

Corrective Action:

-

Light Exclusion: Wrap the flask in aluminum foil. Radical bromination is photochemically initiated.

-

Oxygen Purge: Ensure a strict Argon/Nitrogen atmosphere. Oxygen can initiate radical chains.

-

Temperature Control: Do not exceed 100°C. Higher temperatures increase the homolytic cleavage of

.

Issue 3: Reaction Solidified / Stirring Stopped

User Question: "The mixture turned into a solid block halfway through."

Root Cause: High Melting Point of Intermediate.

The

Corrective Action:

-

Solvent Assist: Run the reaction in 1,2-dichloroethane (DCE) or Carbon Tetrachloride (

- if permitted). Note that solvents dilute the reactants, slowing the kinetics, so reflux temperatures are mandatory.

Decision Tree: Choosing the Right Route

Use this logic flow to determine if you should use the Standard HVZ or the Modified Thionyl Chloride route.

Figure 2: Selection logic for synthetic pathway.

The Alternative "Acyl Chloride" Route (Tier 2 Support)

If the standard HVZ fails, use this robust modification:

-

Reflux Cyclohexylacetic acid with Thionyl Chloride (

) (1.5 equiv) for 2 hours to form Cyclohexylacetyl chloride. -

Remove excess

via vacuum. -

Add N-Bromosuccinimide (NBS) (1.1 equiv) and catalytic HBr (48%) or

. -

Reflux in

or DCE. Why this works: Acid chlorides enolize more readily than acid bromides in certain conditions, and

Data & Performance Benchmarks

Typical yields expected for Cyclohexylacetic acid bromination:

| Method | Conditions | Typical Yield | Purity Profile |